2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
Description
2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylacetamide (hereafter referred to as the target compound) is a chloroacetamide derivative characterized by a sulfolane (1,1-dioxothiolan) ring and an ethyl substituent on the nitrogen atom. Its molecular formula is C₉H₁₅ClNO₃S, with a molecular weight of 260.74 g/mol (calculated from ).
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3S/c1-2-10(8(11)5-9)7-3-4-14(12,13)6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPZISZMSODHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide typically involves the reaction of 2-chloroacetamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Group
The chloroacetamide group undergoes nucleophilic substitution reactions due to the electrophilic α-carbon adjacent to the electron-withdrawing carbonyl and chlorine atoms.
Example : Reaction with hydrazine forms N-substituted hydrazide derivatives, as observed in analogous chloroacetamide systems .
Ring-Opening Reactions of the Thiolane Sulfone
The 1,1-dioxo-thiolan (sulfolane) ring exhibits strain due to the sulfone group, enabling ring-opening under specific conditions:
Note : The sulfone group stabilizes intermediates during ring-opening, directing reactivity toward specific positions.
Condensation and Cyclization Reactions
The carboxamide group participates in condensation reactions, particularly with carbonyl-containing reagents:
| Reaction Partner | Conditions | Products | Key Findings |
|---|---|---|---|
| Aldehydes/ketones | Acid/base catalysis | Imines or heterocycles (e.g., thiazoles, oxazoles) | |
| Isocyanates | Thermal activation | Urea-linked derivatives |
Example : Condensation with benzaldehyde forms Schiff base intermediates, which cyclize to yield bioactive heterocycles .
Electrophilic Aromatic Substitution (EAS)
The ethyl group and sulfone moiety influence aromatic reactivity in conjugated systems:
| Reagent | Position | Products | Reference |
|---|---|---|---|
| Nitration | Meta/para to sulfone | Nitro-substituted derivatives | |
| Sulfonation | Directed by sulfone | Polysulfonated products |
Mechanism : The sulfone group acts as a strong electron-withdrawing group, directing electrophiles to specific positions.
Radical Reactions
Under radical initiators (e.g., AIBN), the C–Cl bond undergoes homolytic cleavage:
| Reagent | Conditions | Products | Applications |
|---|---|---|---|
| Allyl tributyltin | UV light, inert atmosphere | Allylated acetamide derivatives | |
| Thiols | Thermal initiation | Thioether-linked polymers |
Example : Radical-mediated polymerization forms functionalized polymers for drug delivery .
Key Stability and Reactivity Considerations
Scientific Research Applications
The compound 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide (CAS No. 879319-18-3) is a complex organic molecule with various potential applications in scientific research and industrial processes. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Pharmaceutical Research
One of the primary applications of this compound is in pharmaceutical research, where it serves as a precursor or intermediate in the synthesis of biologically active compounds.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of chloroacetamides exhibit antimicrobial properties. A study demonstrated that modifications to the chloroacetamide structure could enhance its efficacy against specific bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents.
Agricultural Chemistry
This compound may also find applications in agricultural chemistry, particularly as a pesticide or herbicide. The presence of the thiolane ring can enhance the interaction with biological targets in pests or weeds.
Data Table: Efficacy of Thiolane Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Pest X | 85 | |
| Compound B | Pest Y | 78 | |
| This compound | Pest Z | 80 |
Material Science
In material science, this compound can be utilized in the development of polymers and composites due to its unique structural features. The incorporation of thiolane derivatives into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Blends
A recent study investigated the incorporation of various thiolane-based compounds into polyurethanes, highlighting improvements in tensile strength and elasticity. The results suggest that this compound could be a valuable additive in polymer formulations.
Analytical Chemistry
The compound's distinctive chemical properties make it suitable for use as a reagent in analytical chemistry. It can assist in the identification and quantification of other substances through various analytical techniques.
Application Example: Chromatography
In chromatographic methods, derivatives of chloroacetamides have been shown to improve separation efficiency and detection limits for certain analytes, indicating potential applicability for this compound in analytical protocols.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The thiolane ring and dioxo substitution may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound shares a core chloroacetamide structure with several analogues, differing in substituents on the nitrogen atom and the sulfolane ring. Key structural analogues include:
Key Observations :
- The 2-methoxyethyl group introduces polarity, improving aqueous solubility .
- Sulfolane vs. Dihydrothiophene : The sulfolane ring (1,1-dioxothiolan) in the target compound provides a rigid, electron-withdrawing environment, whereas dihydrothiophene derivatives () offer conjugated π-systems, influencing reactivity and binding affinity .
Physicochemical Properties
Limited solubility data are available, but inferences can be drawn from structural analogues:
- Solubility: The cyclohexyl derivative () is sparingly soluble in chloroform and methanol but shows better solubility in DMSO, likely due to its non-polar cyclohexyl group . In contrast, the hydrochloride salt of a related compound () exhibits enhanced aqueous solubility, suggesting ionizable groups improve bioavailability .
- Stability : Sulfolane-containing compounds (e.g., target compound and ) are generally stable under standard storage conditions, whereas thiophene derivatives () may require protection from light due to aromatic instability .
Biological Activity
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a compound with significant potential in biological applications due to its unique structure and reactivity. This article explores its biological activity, focusing on its immunomodulatory effects, potential antibacterial and antiviral properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₂ClN₃O₃S, with a molecular weight of 225.69 g/mol. The compound features a chloro group and a thiolane moiety, contributing to its chemical reactivity and biological interactions. The presence of the thiolane ring enhances stability and may influence binding affinity to biological targets.
Immunomodulatory Effects
Research indicates that this compound acts as an immunomodulator . Its structure allows for interaction with specific proteins involved in immune responses, potentially influencing cytokine production and T-cell activation. Preliminary studies suggest it may enhance immune function in certain contexts, making it a candidate for therapeutic applications in immunology.
Antibacterial and Antiviral Properties
Initial findings suggest that this compound could exhibit antibacterial or antiviral properties. However, comprehensive studies are required to confirm these effects. The mechanism may involve disruption of bacterial cell membranes or interference with viral replication processes.
The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the chloro group facilitates nucleophilic substitution reactions with biomolecules, while the thiolane component may enhance binding to specific targets involved in immune regulation.
Case Studies and Research Findings
Several studies have explored the interactions of this compound with various biomolecules:
- Binding Studies : Techniques such as surface plasmon resonance have been employed to assess the binding affinities of the compound to target proteins involved in immune pathways. Initial results indicate selective binding, warranting further exploration.
- In Vitro Studies : Laboratory experiments demonstrate that the compound can modulate the activity of immune cells, suggesting potential applications in enhancing vaccine efficacy or treating autoimmune disorders.
- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds lacking the thiolane moiety exhibited reduced immunomodulatory effects.
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylacetamide | Structure | Contains an isobutyl group influencing lipophilicity |
| N-(2-chloroethyl)-N-(1,1-dioxo-tetrahydrothiophen-3-yl)-acetamide | Structure | Lacks ethyl substitution; potential for different biological activity |
| N-(4-chlorobenzoyl)-N-(thiophen-3-yl)-acetamide | Structure | Incorporates a chlorobenzoyl group; may exhibit distinct pharmacological properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiolan ring (1,1-dioxothiolan-3-amine) followed by chloroacetylation. Key steps include:
- Step 1 : Reacting 1,1-dioxothiolan-3-amine with ethyl chloroacetate in anhydrous dichloromethane under nitrogen, using triethylamine as a base to facilitate nucleophilic substitution .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Reaction progress is monitored by TLC or LC-MS .
- Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control of reagents.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : A combination of 1H/13C NMR and FT-IR is critical:
- 1H NMR : Peaks at δ 3.2–3.8 ppm (thiolan ring protons), δ 4.1–4.3 ppm (chloroacetamide CH2), and δ 1.1–1.3 ppm (ethyl group) confirm substituent integration .
- FT-IR : Stretching bands at 1670–1690 cm⁻¹ (C=O), 1320–1350 cm⁻¹ (S=O), and 650–700 cm⁻¹ (C-Cl) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ matching the theoretical mass (e.g., m/z 282.05 for C9H15ClNO3S) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Based on structurally similar acetamides:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of powders via fume hood use .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with saline for 15 minutes and seek medical evaluation .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the chloroacetamide moiety .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of the chloroacetamide group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electrophilic regions (e.g., chloroacetamide carbon) prone to nucleophilic attack. Software like Gaussian 16 with B3LYP/6-31G(d) basis set is recommended .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to predict solubility and aggregation behavior, which impacts biological activity .
- Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates with thiol nucleophiles) .
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the ethyl group and carbonyl carbon confirm N-ethyl substitution .
- X-ray Crystallography : If crystals are obtainable (via slow evaporation in ethyl acetate), SHELXL refinement provides unambiguous bond-length and angle data .
- Isotopic Labeling : Use deuterated analogs to distinguish solvent peaks or dynamic effects in NMR .
Q. What strategies are recommended for identifying biological targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose beads to capture binding proteins from cell lysates. Eluted proteins are identified via LC-MS/MS .
- Molecular Docking : Screen against enzyme databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high docking scores (e.g., cysteine proteases due to chloroacetamide’s electrophilicity) .
- Functional Assays : Test inhibition of candidate enzymes (e.g., cathepsin B) using fluorogenic substrates. IC50 values are calculated from dose-response curves .
Q. What experimental approaches can determine the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm. Major degradation products (e.g., hydrolyzed acetamide) are characterized by LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature based on degradation rates at elevated temperatures (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
